Cas no 1798398-57-8 (9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile)

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile is a conjugated nitrile derivative featuring a dimethylamino-phenyl substituent, which enhances its electronic and optical properties. This compound exhibits strong absorption and fluorescence characteristics, making it suitable for applications in organic electronics, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The extended π-conjugation system and electron-donating dimethylamino group contribute to its high molar absorptivity and tunable emission properties. Its structural stability and solubility in common organic solvents facilitate processing in thin-film fabrication. Researchers value this compound for its potential in photophysical studies and as a building block for advanced functional materials.
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile structure
1798398-57-8 structure
Product name:9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile
CAS No:1798398-57-8
MF:C19H22N2
Molecular Weight:278.391384601593
MDL:MFCD26407470
CID:4705354

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile 化学的及び物理的性質

名前と識別子

    • 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile
    • MDL: MFCD26407470
    • インチ: 1S/C19H22N2/c1-16(6-5-7-17(2)14-15-20)8-9-18-10-12-19(13-11-18)21(3)4/h5-14H,1-4H3/b7-5+,9-8+,16-6+,17-14+
    • InChIKey: IBFQCIKVNKUTRW-KROFXTHXSA-N
    • SMILES: N(C)(C)C1C=CC(/C=C/C(/C)=C/C=C/C(=C/C#N)/C)=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 475
  • トポロジー分子極性表面積: 27

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB465627-1 mg
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile; .
1798398-57-8
1mg
€315.00 2023-04-21
abcr
AB465627-1mg
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile; .
1798398-57-8
1mg
€315.00 2025-02-27
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_2133296-1mg
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile
1798398-57-8
1mg
¥5058.00 2024-08-09

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile 関連文献

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrileに関する追加情報

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile: A Comprehensive Overview

The compound 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile (CAS No. 1798398-57-8) is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of nitriles and features a conjugated system of double bonds combined with a dimethylamino-substituted phenyl group and methyl substituents at specific positions along the carbon chain. Its structure is characterized by a long carbon backbone with alternating double bonds (tetraene), which contributes to its electronic properties and potential applications in various fields.

Recent studies have highlighted the significance of conjugated systems in organic chemistry, particularly in the context of electronic materials and drug design. The presence of a dimethylamino group attached to the phenyl ring introduces electron-donating properties into the molecule, which can enhance its reactivity and compatibility with other functional groups. This makes it an attractive candidate for applications in polymer chemistry, where such functionalities can be exploited to create advanced materials with tailored properties.

One of the most promising areas of research involving this compound is its potential use in optoelectronic devices. The extended conjugation in the tetraene system allows for efficient charge transport and light absorption properties. Recent advancements in organic light-emitting diodes (OLEDs) and photovoltaic cells have demonstrated how such molecules can be integrated into device architectures to improve performance metrics such as efficiency and stability.

In addition to its electronic applications, 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile has shown potential in the field of biomedical research. Its ability to interact with biological systems through specific molecular recognition mechanisms has led to investigations into its role as a drug delivery agent or a component in bio-sensors. Researchers have explored its compatibility with biological environments and its ability to undergo controlled degradation under physiological conditions.

The synthesis of this compound typically involves multi-step organic reactions that require precise control over regioselectivity and stereochemistry. Key steps often include nucleophilic substitution reactions for introducing the dimethylamino group and coupling reactions for constructing the tetraene backbone. Recent advancements in catalytic methods have enabled more efficient pathways for synthesizing such complex molecules on an industrial scale.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the molecule undergoes fragmentation reactions that reduce its persistence in natural systems. This information is valuable for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile (CAS No. 1798398-57-8) represents a versatile platform for exploring new frontiers in material science and biotechnology. Its unique combination of structural features makes it a subject of ongoing research interest across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:1798398-57-8)9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile
A1177786
Purity:99%
はかる:1mg
Price ($):634.0